2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol
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Overview
Description
2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol is an organic compound characterized by the presence of two dimethoxyphenyl groups attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol typically involves the reaction of 2,3-dimethoxybenzaldehyde with nitroethane to form 2-nitro-1,2-bis(2,3-dimethoxyphenyl)ethanol. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: Similar structure but with different substitution pattern on the aromatic ring.
1-(2,3-Dimethoxyphenyl)ethanol: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
2-Amino-1,2-bis(2,3-dimethoxyphenyl)ethanol is unique due to the presence of two dimethoxyphenyl groups and an amino alcohol structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
6267-60-3 |
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Molecular Formula |
C18H24ClNO5 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-amino-1,2-bis(2,3-dimethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C18H23NO5.ClH/c1-21-13-9-5-7-11(17(13)23-3)15(19)16(20)12-8-6-10-14(22-2)18(12)24-4;/h5-10,15-16,20H,19H2,1-4H3;1H |
InChI Key |
VVBPZEJUHYEOLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(C2=C(C(=CC=C2)OC)OC)O)N.Cl |
Origin of Product |
United States |
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